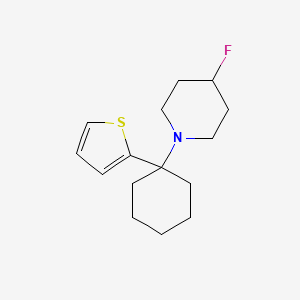

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine

Vue d'ensemble

Description

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is a synthetic compound with the molecular formula C15H22FNS and a molecular weight of 267.4 g/mol. It is structurally similar to dissociative anesthetics like ketamine and phencyclidine (PCP), where the phenyl group is replaced with a thiophene group .

Méthodes De Préparation

The synthesis of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves several steps:

Cyclohexylation: The initial step involves the cyclohexylation of a thiophene derivative.

Piperidine Addition: Finally, the piperidine ring is added to the cyclohexyl-thiophene intermediate.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Des Réactions Chimiques

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine undergoes various chemical reactions:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

In analytical chemistry, 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine serves as a reference compound for studying similar structures. Its unique properties allow researchers to explore various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

The compound is primarily studied for its interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. It acts as an NMDA receptor antagonist, blocking glutamate from binding to the receptor, which may lead to dissociative anesthetic effects similar to those observed with ketamine .

Research has shown that derivatives of this compound exhibit significant biological activity, with affinities ranging from nanomolar to micromolar levels in competitive binding assays for NMDA receptors. This suggests potential utility in neurological studies and therapies aimed at treating conditions such as depression and chronic pain .

Medicine

Ongoing research is exploring the potential of this compound as an anesthetic or analgesic due to its structural similarity to established anesthetics like ketamine. Studies have evaluated its efficacy as a radiotracer for in vivo studies of NMDA receptors, demonstrating good uptake in rat brains after intravenous injection .

Case Studies and Research Findings

- Radiotracer Development : A study synthesized various thienylcyclohexyl piperidine derivatives for use as radiotracers targeting NMDA receptors. The compounds demonstrated promising uptake in brain regions rich in these receptors during preliminary PET experiments in animal models. The specific uptake improved marginally over time, indicating potential for further development in neuroimaging applications .

- Pharmacological Studies : In pharmacological evaluations, derivatives of this compound have shown significant effects on neurotransmitter systems, providing insights into their mechanisms of action and potential therapeutic uses .

Mécanisme D'action

The mechanism of action of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. It acts as an NMDA receptor antagonist, blocking the excitatory neurotransmitter glutamate from binding to the receptor, leading to dissociative anesthetic effects.

Comparaison Avec Des Composés Similaires

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is unique due to the presence of the fluorine atom and the thiophene ring. Similar compounds include:

Ketamine: A well-known dissociative anesthetic with a phenyl ring instead of a thiophene ring.

Phencyclidine (PCP): Another dissociative anesthetic with a phenyl ring.

Tenocyclidine (TCP): An analog of PCP with a thiophene ring but without the fluorine atom

Activité Biologique

Overview

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, also known as a synthetic compound with the molecular formula C15H22FNS, has garnered attention for its potential biological activities, particularly as an NMDA receptor antagonist. This compound is structurally related to dissociative anesthetics such as ketamine and phencyclidine (PCP), but features a unique thiophene ring in place of a phenyl group, which may influence its pharmacological properties .

The primary mechanism of action for this compound involves its antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor. By blocking the receptor, it inhibits the excitatory neurotransmitter glutamate from binding, leading to dissociative anesthetic effects similar to those observed with ketamine. This mechanism positions the compound as a candidate for further research in anesthetic and analgesic applications .

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several key findings:

- NMDA Receptor Antagonism : The compound exhibits significant antagonistic activity at NMDA receptors, which is crucial for its potential use in pain management and anesthesia.

- Comparative Studies : In comparative studies with other piperidine derivatives, this compound demonstrated a unique binding profile that suggests altered efficacy and potency compared to traditional NMDA antagonists like ketamine and PCP .

- Potential Therapeutic Applications : Ongoing research is exploring its utility in treating conditions such as depression and neuropathic pain due to its NMDA antagonism. The compound's structural similarity to known antidepressants may also indicate potential efficacy in mood disorders .

Case Studies

Several case studies have highlighted the implications of this compound in clinical settings:

- Anesthetic Use : A study involving animal models showed that this compound could induce anesthesia comparable to that of ketamine, with fewer side effects related to cardiovascular stability .

- Pain Management : Another case study focused on neuropathic pain models indicated that the compound could significantly reduce pain responses, suggesting its potential as an analgesic agent .

Data Table: Comparative Biological Activity

| Compound Name | NMDA Receptor Affinity | Analgesic Properties | Anesthetic Properties |

|---|---|---|---|

| This compound | High | Moderate | Comparable to Ketamine |

| Ketamine | Very High | High | High |

| Phencyclidine (PCP) | High | Low | High |

| Tenocyclidine (TCP) | Moderate | Low | Moderate |

Propriétés

IUPAC Name |

4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFYUGSDGTUVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244074 | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99486-47-2 | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.